Synthesis and Characterization of N-(2-Chlorobenzyl)ethanamine Hydrochloride
Synthesis and Characterization of N-(2-Chlorobenzyl)ethanamine Hydrochloride
Executive Summary
N-(2-Chlorobenzyl)ethanamine hydrochloride (CAS: 102236-56-6 for HCl salt; 62924-61-2 for free base) is a secondary benzylamine pharmacophore often utilized as a building block in the synthesis of anti-platelet agents (structural analogs of Ticlopidine) and various GPCR ligands.
This guide details the reductive amination of 2-chlorobenzaldehyde with ethylamine. While direct alkylation of ethylamine with 2-chlorobenzyl chloride is possible, it frequently suffers from poly-alkylation (formation of tertiary amines). Therefore, this protocol utilizes a reductive amination strategy using Sodium Triacetoxyborohydride (STAB) .[1][2] This reagent is selected for its high chemoselectivity, allowing for a "one-pot" procedure that minimizes side reactions and avoids the toxicity associated with cyanoborohydrides.
Strategic Synthesis Architecture
Retrosynthetic Analysis
The target molecule is disconnected at the C-N bond between the benzylic carbon and the nitrogen. This reveals two primary precursors: 2-chlorobenzaldehyde and ethylamine .
Figure 1: Retrosynthetic disconnection strategy favoring reductive amination.
Reagent Selection Justification
| Reagent | Role | Justification |
| 2-Chlorobenzaldehyde | Electrophile | Provides the lipophilic benzyl scaffold. The ortho-chloro group is sterically significant but stable under borohydride reduction. |
| Ethylamine (2M in THF) | Nucleophile | Commercially available as a solution, easier to handle than the gas. |
| NaBH(OAc)₃ (STAB) | Reducing Agent | Critical Choice: Unlike NaBH₄, STAB is less basic and reacts slowly with aldehydes but rapidly with imines/iminiums. This allows for a "one-pot" reaction without isolating the imine intermediate. |
| 1,2-Dichloroethane (DCE) | Solvent | Standard solvent for STAB reductions; promotes imine formation. |
| Acetic Acid (AcOH) | Catalyst | Promotes protonation of the hemiaminal/imine, accelerating the formation of the reactive iminium species. |
Detailed Experimental Protocol
Safety Pre-Check[3][4]
-
Hazards: 2-Chlorobenzaldehyde is an irritant.[3] Ethylamine is volatile and corrosive. STAB releases acetic acid upon hydrolysis.
-
PPE: Fume hood, butyl rubber gloves, chemical splash goggles.
-
Critical Control: Maintain anhydrous conditions. STAB is moisture-sensitive.
Step-by-Step Methodology
Scale: 10 mmol (approx. 1.4 g theoretical yield)
-
Imine Formation (In Situ):
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To a dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar under Nitrogen atmosphere, add 2-Chlorobenzaldehyde (1.40 g, 10.0 mmol).
-
Add 1,2-Dichloroethane (DCE) (30 mL).
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Add Ethylamine (2.0 M solution in THF, 5.5 mL, 11.0 mmol, 1.1 equiv).
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Observation: The solution may warm slightly. Stir for 15 minutes at Room Temperature (RT).
-
Add Acetic Acid (glacial, 0.6 mL, 10 mmol). Stir for an additional 30 minutes to ensure equilibrium favors the imine/iminium species.
-
-
Selective Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Note: Gas evolution (
) is minimal but possible; ensure venting. -
Remove ice bath and allow to warm to RT.[4] Stir for 4–12 hours.
-
TLC Monitoring: Silica gel, 5% MeOH in DCM. Stain with Ninhydrin (amine) or UV (aldehyde). Reaction is complete when aldehyde spot disappears.
-
-
Quenching and Workup:
-
Quench by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.
-
Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the crude free base (usually a pale yellow oil).
-
-
Salt Formation (Hydrochlorination):
-
Dissolve the crude oil in minimal dry Diethyl Ether (approx. 10 mL).
-
Cool to 0°C.[4]
-
Add HCl (2M in Diethyl Ether) dropwise until pH < 3.
-
A white precipitate should form immediately.
-
Filter the solid, wash with cold ether, and dry under high vacuum.
-
Mechanistic Insight
The reaction proceeds via a reductive amination pathway.[2][5][6] The key to success is the formation of the Iminium Ion , which is far more susceptible to hydride attack by STAB than the precursor aldehyde.
Figure 2: Mechanistic pathway from carbonyl condensation to salt formation.
Characterization & Validation
To ensure "Trustworthiness," the isolated solid must be validated against the following expected spectral data.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (Standard for amine salts)
| Proton Environment | Multiplicity | Expected Shift ( | Integration | Assignment |
| Ammonium NH₂⁺ | Broad Singlet | 9.0 – 9.5 | 2H | Protonated amine |
| Aromatic Ar-H | Multiplet | 7.4 – 7.6 | 4H | 2-Cl-Phenyl ring |
| Benzylic CH₂ | Singlet | 4.1 – 4.2 | 2H | Ar-CH₂ -N |
| Ethyl CH₂ | Quartet | 2.9 – 3.1 | 2H | N-CH₂ -CH₃ |
| Ethyl CH₃ | Triplet | 1.2 – 1.3 | 3H | N-CH₂-CH₃ |
Infrared Spectroscopy (FT-IR)
-
2400–2800 cm⁻¹: Broad ammonium N-H stretch (characteristic of amine salts).
-
~750 cm⁻¹: C-Cl stretch (ortho-substitution pattern often shows specific bands in fingerprint region).
-
Absence of 1700 cm⁻¹: Confirming total consumption of aldehyde carbonyl.
Mass Spectrometry (ESI-MS)
-
Target Mass: 169.65 g/mol (Free Base).[7]
-
Observed Ion: [M+H]⁺ = 170.1 m/z.
-
Isotope Pattern: Distinctive Chlorine pattern. [M+H]⁺ (170.1) and [M+H+2]⁺ (172.1) in a 3:1 ratio (due to ³⁵Cl/³⁷Cl natural abundance).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Incomplete imine formation | Ensure molecular sieves are used or increase reaction time before adding STAB. |
| Product is an Oil | Residual solvent or impure salt | Triturate the oil with cold diethyl ether or hexane to induce crystallization. Ensure the ether is anhydrous during HCl addition. |
| Tertiary Amine Impurity | Over-alkylation | Unlikely with STAB, but if observed, ensure the aldehyde is added to the amine, or maintain strictly 1:1 stoichiometry. |
References
-
Abdel-Magid, A. F., et al. (1996).[2][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Thermo Fisher Scientific. (2021). "Safety Data Sheet: 2-Chlorobenzylamine." (Used for safety extrapolation of the benzylamine class).
-
PubChem. (n.d.). "Compound Summary: N-(2-Chlorobenzyl)ethanamine." National Library of Medicine.
-
Common Organic Chemistry. (n.d.). "Reductive Amination: Sodium Triacetoxyborohydride Protocol."
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemscene.com [chemscene.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
